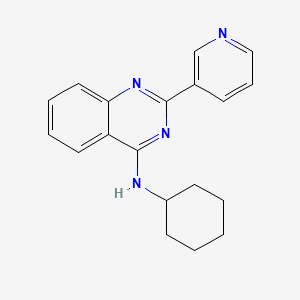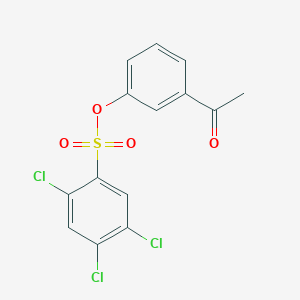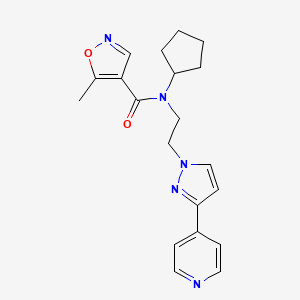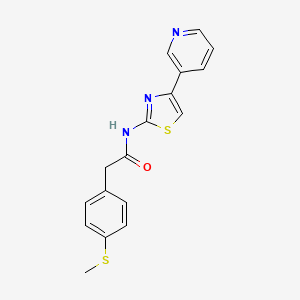![molecular formula C20H20BrN3O3S2 B2755241 (Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850910-07-5](/img/structure/B2755241.png)
(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound It is a heterocyclic compound containing a benzothiazole ring, substituted with a bromo group and an ethyl group It also features a pyrrolidinylsulfonyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions.
The preparation begins with the bromination and ethylation of a benzo[d]thiazole precursor
Key reagents such as bromine, ethyl iodide, and various solvents (e.g., dichloromethane) are utilized.
Catalysts and specific temperature conditions play a crucial role in driving these reactions to completion.
Industrial Production Methods
The compound can be synthesized on an industrial scale using batch or continuous flow processes.
Optimization of reaction parameters and conditions is essential for maximizing yield and purity.
Use of advanced techniques like microwave-assisted synthesis can enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones as products.
Reduction: : Reduction reactions may target the sulfonyl group, leading to the formation of sulfides.
Substitution: : The aromatic bromine can be substituted by nucleophiles, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidized derivatives like sulfoxides and sulfones.
Reduced compounds containing sulfide linkages.
Substituted benzo[d]thiazole derivatives with different functional groups.
科学研究应用
Chemistry
Used as a building block for the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry, forming metal complexes.
Biology
Serves as a molecular probe for studying biological pathways and interactions.
Medicine
Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
May act as a lead compound for the development of new therapeutic agents.
Industry
Utilized in the development of advanced materials with specific electronic or optical properties.
Plays a role in the production of specialty chemicals for various industrial applications.
作用机制
The compound exerts its effects through interactions with specific molecular targets.
The pyrrolidinylsulfonyl group may play a role in modulating enzymatic activity or receptor binding.
The benzothiazole moiety can interact with biological macromolecules, influencing their function.
Molecular Targets and Pathways
Potential targets include enzymes, receptors, and proteins involved in key biological pathways.
The compound's mechanism of action may involve binding to active sites or altering protein conformation.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other benzothiazole derivatives, (Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits unique substitution patterns that influence its reactivity and biological activity.
The presence of the pyrrolidinylsulfonyl group sets it apart from similar compounds, potentially enhancing its solubility and interaction with biological targets.
List of Similar Compounds
(Z)-N-(6-bromo-2-(1-methylpiperidin-4-yl)benzo[d]thiazol-3(2H)-ylidene)-4-methylbenzamide.
(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholin-4-ylsulfonyl)benzamide.
(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
There you have it! That should cover all the bases for your compound. Curious about anything specific?
属性
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-2-24-17-10-7-15(21)13-18(17)28-20(24)22-19(25)14-5-8-16(9-6-14)29(26,27)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZZUKEROSVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)

![4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide](/img/structure/B2755164.png)



![N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2755173.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)


![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)

